
4,5-Bis(dimethylamino)naphthalene-1,6-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(dimethylamino)naphthalene-1,6-dicarbaldehyde is an organic compound with a unique structure that includes two dimethylamino groups and two aldehyde groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of naphthalene followed by reduction and subsequent formylation to introduce the aldehyde groups .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(dimethylamino)naphthalene-1,6-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4,5-Bis(dimethylamino)naphthalene-1,6-dicarboxylic acid.
Reduction: Formation of 4,5-Bis(dimethylamino)naphthalene-1,6-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Bis(dimethylamino)naphthalene-1,6-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4,5-Bis(dimethylamino)naphthalene-1,6-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive aldehyde and dimethylamino groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(dimethylamino)naphthalene:
4,5-Bis(dimethylamino)quinoline: A quinoline analog with similar dimethylamino groups but a different core structure.
Uniqueness
4,5-Bis(dimethylamino)naphthalene-1,6-dicarbaldehyde is unique due to the combination of its dimethylamino and aldehyde groups on the naphthalene ring, which imparts distinct reactivity and electronic properties. This makes it particularly useful in applications requiring specific chemical modifications and interactions .
Propriétés
Numéro CAS |
127348-71-4 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
4,5-bis(dimethylamino)naphthalene-1,6-dicarbaldehyde |
InChI |
InChI=1S/C16H18N2O2/c1-17(2)14-8-6-11(9-19)13-7-5-12(10-20)16(15(13)14)18(3)4/h5-10H,1-4H3 |
Clé InChI |
ZQNTTZPYECFWFL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C2C(=C(C=C1)C=O)C=CC(=C2N(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




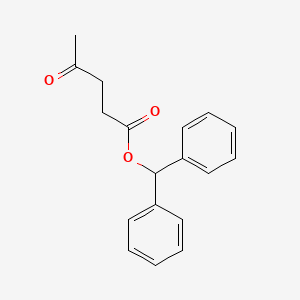

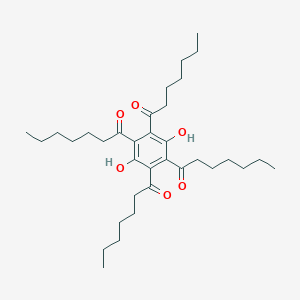
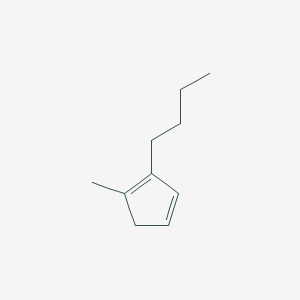
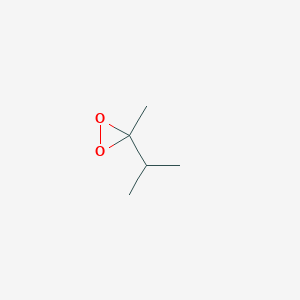

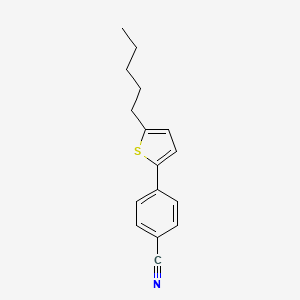
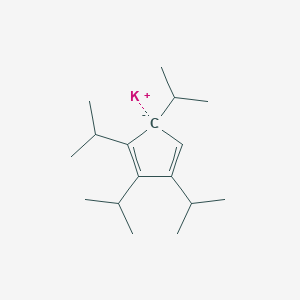
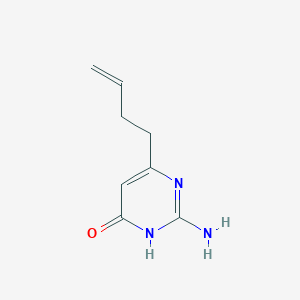
![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
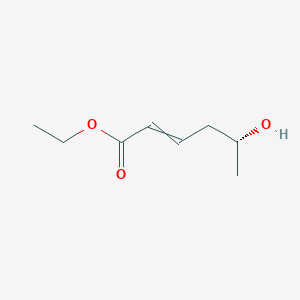
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)
